(2Z)-2-(BENZENESULFONYL)-3-[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE
Overview
Description
(2Z)-2-(BENZENESULFONYL)-3-[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound that features a combination of benzene, benzofuran, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(BENZENESULFONYL)-3-[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Synthesis of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.
Coupling Reactions: The benzofuran and pyrazole intermediates can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Benzenesulfonyl Group: This step might involve sulfonylation reactions using benzenesulfonyl chloride under basic conditions.
Formation of the Prop-2-enenitrile Moiety: This can be achieved through condensation reactions involving suitable nitrile precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and pyrazole rings.
Reduction: Reduction reactions might target the nitrile group, converting it to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene, benzofuran, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It might be used as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2Z)-2-(BENZENESULFONYL)-3-[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(BENZENESULFONYL)-3-[3-(1-BENZOFURAN-2-YL)-1-PHENYL-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE: can be compared with other compounds featuring benzofuran, pyrazole, or benzenesulfonyl groups.
Uniqueness
Structural Complexity: The combination of benzene, benzofuran, and pyrazole rings in a single molecule.
Functional Diversity: The presence of multiple functional groups (sulfonyl, nitrile) allows for diverse chemical reactivity and applications.
Properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O3S/c27-17-23(33(30,31)22-12-5-2-6-13-22)15-20-18-29(21-10-3-1-4-11-21)28-26(20)25-16-19-9-7-8-14-24(19)32-25/h1-16,18H/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHOYNSFUFSIEG-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C(/C#N)\S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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